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Compound of Interest

3-Methylbenzofuran-2-carboxylic
Compound Name: d
aci

Cat. No.: B144128

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-2-
carboxylic Acid

This document provides a comprehensive spectroscopic analysis of 3-Methylbenzofuran-2-
carboxylic acid (C10HsOs, Molar Mass: 176.17 g/mol [1][2]). Designed for researchers,
medicinal chemists, and professionals in drug development, this guide synthesizes predictive
data with established spectroscopic principles to offer a robust framework for the structural
elucidation and quality control of this important heterocyclic compound. Benzofuran derivatives
are recognized for their wide range of biological activities and serve as crucial scaffolds in
medicinal chemistry.[3][4] Accurate structural confirmation is therefore paramount.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure. 3-Methylbenzofuran-2-carboxylic acid incorporates a bicyclic
benzofuran core, a carboxylic acid functional group at the 2-position, and a methyl group at the
3-position. Each of these features imparts a distinct and predictable signature across various
spectroscopic techniques.

The numbering of the atoms, critical for NMR assignments, is illustrated below. This structure
informs our predictions for the chemical shifts and coupling patterns that follow.

Caption: Molecular structure of 3-Methylbenzofuran-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules.[5] For this compound, analysis in a solvent like DMSO-ds is often preferred
due to the acidic proton of the carboxylic acid, although CDCIs can also be used. The choice of
solvent is critical and must not contain signals that overlap with key sample signals.[5]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methyl protons, and the carboxylic acid proton.
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity Integration Rationale

COOH

12.0-13.0

The acidic proton
is highly
deshielded, and
its signal is often

Broad Singlet (br
1H broad due to

s)
hydrogen

bonding and
chemical

exchange.

H4, H7

75-78

Protons on the
benzene ring (H4
and H7) arein a
] typical aromatic
Multiplet (m) 2H ) )
region. Their
exact shifts are
influenced by the

fused furan ring.

H5, H6

72-74

These central

aromatic protons

(H5 and H6) are
Multiplet (m) 2H expected to be
slightly more
shielded than H4

and H7.

CHs

24-26

Singlet (s) 3H The methyl
group is attached
to an sp2 carbon
of the furan ring,
placing it in the
allylic/benzylic
region. It

appears as a
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singlet as there
are no adjacent

protons.

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will account for all 10 carbon atoms in the molecule, with quaternary
carbons typically showing weaker signals.[6]
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. Predicted Chemical Shift .
Carbon Assignment Rationale

(3, ppm)

The carbonyl carbon of a
carboxylic acid is highly
C=0 (Carboxylic Acid) 165 - 175 deshielded and appears in this

characteristic downfield region.

[6]

These are the bridgehead
carbons of the benzofuran

C7a, C3a 150 - 160 system, with C7a (adjacent to
oxygen) being the most
deshielded.

The carbons of the benzene

ring will appear in the aromatic
C4, C5, Co, C7 110 - 135 region, with their specific shifts

determined by substitution

patterns.[7]

This sp2 carbon is bonded to
the electron-withdrawing

Cc2 140 - 150 carboxylic acid group and the
furan oxygen, causing a
downfield shift.

This sp? carbon is bonded to

C3 115-125
the methyl group.
The sp3 hybridized carbon of
the methyl group is highl
CHs 10-15 vl group any

shielded and appears in the

typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For 3-Methylbenzofuran-2-carboxylic
acid, the spectrum is expected to be dominated by features from the carboxylic acid and the
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aromatic system. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state,
which significantly broadens the O-H stretching band.[8][9]
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Wavenumber
(cm™)

Vibration Type

Intensity

Comments

2500-3300

O-H stretch
(Carboxylic Acid)

Strong, Very Broad

This is a hallmark of a
carboxylic acid dimer,
appearing as a wide,
often messy, band
that overlaps with C-H

stretches.[8]

~3050

Aromatic C—H stretch

Medium-Weak

Sharp peaks
superimposed on the
broad O-H band.

~2950

Aliphatic C—H stretch

Medium-Weak

Sharp peaks from the
methyl group, also
superimposed on the
O-H band.

1680-1710

C=0 stretch
(Carboxylic Acid)

Strong, Sharp

The carbonyl stretch
is very intense.
Conjugation with the
furan ring shifts it to a
slightly lower
wavenumber
compared to saturated
acids.[9]

1580-1610

Aromatic C=C stretch

Medium

Characteristic
vibrations of the

benzene ring.

1210-1320

C-O stretch

Strong

Associated with the C-
O single bond of the

carboxylic acid group.

[9]
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Another characteristic,

O-H bend (out-of- broad peak for
910-950 Medium, Broad ] ]
plane) carboxylic acid
dimers.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in structural confirmation. An electrospray ionization (ESI) source is well-
suited for this compound, particularly in negative ion mode ([M-H]~), due to the acidic nature of

the carboxylic acid.
e Predicted Molecular lon:

Formula: C10HsO3

[¢]

Exact Mass: 176.0473 Da

[e]

Observed lon (ESI-):m/z 175.0400 ([M-H]~)[10]

o

Observed lon (ESI+):m/z 177.0546 ([M+H]*)[10]

o

Plausible Fragmentation Pathway

Understanding the fragmentation can further validate the structure. A primary loss from the

molecular ion is often the carboxyl group or related fragments.
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Figure 2: Predicted ESI-MS Fragmentation Pathway

Click to download full resolution via product page
Caption: Key predicted fragmentation steps for 3-Methylbenzofuran-2-carboxylic acid.

The most characteristic fragmentation is the loss of carbon dioxide (44 Da) from the
deprotonated molecular ion ([M-H]~) to yield a highly stable anion at m/z 131.

Experimental Protocols

To ensure data integrity, standardized acquisition protocols are essential.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of 3-Methylbenzofuran-2-carboxylic acid
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire data over a spectral width of 0-16 ppm.
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o Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

o Collect 16-32 scans for adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire data over a spectral width of 0-220 ppm.
o Use a proton-decoupled pulse sequence.

o Collect a sufficient number of scans (e.g., 1024 or more) to observe quaternary carbons,
with a relaxation delay of 5 seconds.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak
(DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy Protocol

o Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples.
Place a small amount of the crystalline powder directly onto the ATR crystal.

e Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add 16-32 scans at a resolution of 4 cm~* to improve the signal-to-noise ratio.

e Processing: The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.
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e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

e Acquisition:
o Infuse the sample solution into the source at a low flow rate (e.g., 5-10 pL/min).
o Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

o Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize
the signal of the molecular ion.

e Processing: Analyze the resulting mass spectrum to identify the accurate mass of the
molecular ion and its major fragments. Use the accurate mass data to confirm the elemental
composition.

Conclusion

The structural characterization of 3-Methylbenzofuran-2-carboxylic acid is definitively
achieved through a multi-technique spectroscopic approach. The predicted data presented in
this guide—from the distinct proton and carbon environments in NMR to the characteristic
vibrational modes in IR and the specific fragmentation patterns in MS—provide a
comprehensive and reliable fingerprint for this molecule. These analytical methodologies and
the interpretive framework herein serve as an essential resource for scientists engaged in the
synthesis, quality control, and application of benzofuran-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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